molecular formula C17H11ClN2O3 B3967561 N-(4-chloro-2-nitrophenyl)-1-naphthamide

N-(4-chloro-2-nitrophenyl)-1-naphthamide

Cat. No. B3967561
M. Wt: 326.7 g/mol
InChI Key: REDDYZRJZFCJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-nitrophenyl)-1-naphthamide, commonly known as N-Cl-NN, is a chemical compound that has been widely used in scientific research. This compound has been found to have various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

N-Cl-NN has been extensively used in scientific research as a substrate for various enzymes. It has been used as a chromogenic substrate for the detection of proteases such as trypsin and chymotrypsin. N-Cl-NN has also been used as a substrate for the detection of bacterial enzymes such as β-lactamase and β-galactosidase.

Mechanism of Action

The mechanism of action of N-Cl-NN involves the hydrolysis of the amide bond by the enzyme of interest. The hydrolysis of the amide bond results in the release of the 4-chloro-2-nitroaniline moiety, which can be detected through its absorbance at 405 nm.
Biochemical and Physiological Effects:
N-Cl-NN has no known biochemical or physiological effects on living organisms. It is not toxic and has been found to be biologically inert.

Advantages and Limitations for Lab Experiments

N-Cl-NN has several advantages for lab experiments. It is stable and can be stored for extended periods without degradation. It is also easy to handle and has a high solubility in organic solvents. However, N-Cl-NN has some limitations. It is not suitable for the detection of all enzymes and may not be compatible with some assay conditions.

Future Directions

There are several future directions for the use of N-Cl-NN in scientific research. One potential application is the development of new substrates for the detection of enzymes. Researchers can modify the structure of N-Cl-NN to create new substrates with improved specificity and sensitivity. Another future direction is the use of N-Cl-NN in the development of new diagnostic assays for the detection of bacterial infections. Researchers can use N-Cl-NN as a substrate for the detection of bacterial enzymes, which can be used to diagnose bacterial infections. Finally, N-Cl-NN can be used in the development of new drugs for the treatment of diseases. Researchers can use N-Cl-NN as a lead compound to develop new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(4-chloro-2-nitrophenyl)-1-naphthamide is a chemical compound that has been widely used in scientific research. It has several applications in the field of biochemistry and pharmacology. N-Cl-NN has a straightforward synthesis method and is easy to handle. It has no known biochemical or physiological effects and is not toxic. N-Cl-NN has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of N-Cl-NN in scientific research, including the development of new substrates, diagnostic assays, and drugs.

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-8-9-15(16(10-12)20(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDDYZRJZFCJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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